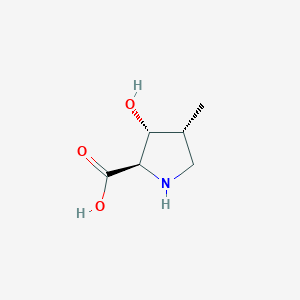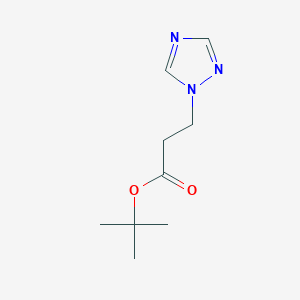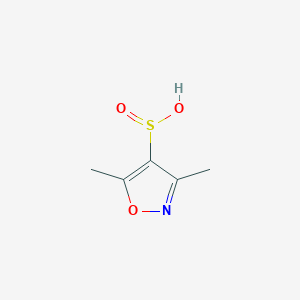
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 7th positions, respectively, on the quinolinone ring. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine and fluorine atoms into the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources.
Cyclization: Formation of the dihydroquinolinone ring through cyclization reactions. This step often involves the use of strong acids or bases as catalysts.
Reduction: Reduction of the intermediate compounds to obtain the final dihydroquinolinone structure. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can further modify the dihydroquinolinone ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
7-fluoro-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom at the 8th position.
8-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine atom at the 7th position.
Quinolin-4(1H)-one: Lacks both bromine and fluorine atoms.
Uniqueness
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s potential in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H7BrFNO |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
8-bromo-7-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-8-6(11)2-1-5-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2 |
Clave InChI |
RUUDUXIOQMEYRV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C1=O)C=CC(=C2Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


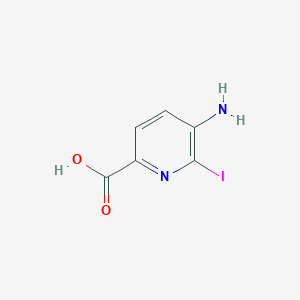

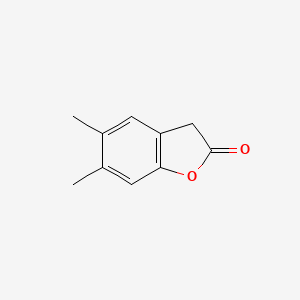
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)

![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
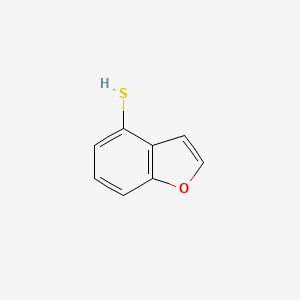
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
